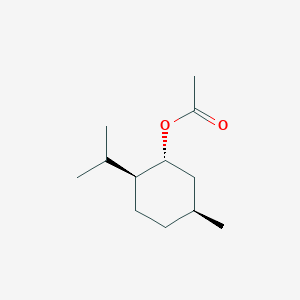

Isomenthol acetate

Description

Contextualization within Monoterpenoid Ester Chemistry

Isomenthol (B1236540) acetate (B1210297) is chemically classified as a monoterpenoid ester. mdpi.com Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units and have the molecular formula C10H16. They are major components of many essential oils. mdpi.com Isomenthol acetate itself belongs to the subgroup of menthane monoterpenoids, which are characterized by a p-menthane (B155814) backbone. foodb.ca This structure consists of a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. foodb.ca

As an ester, this compound is derived from an alcohol (isomenthol) and a carboxylic acid (acetic acid). smolecule.com This structure places it within a large family of naturally occurring flavor and fragrance compounds. thermofisher.com Its chemistry is typical of esters, involving reactions like hydrolysis, which breaks it down into its constituent alcohol and acid, and transesterification, where it can react with other alcohols to form different esters. smolecule.com The properties and biological activity of monoterpenoid esters are closely linked to their constituent alcohol and acid moieties, and this compound is studied within this framework, often in comparison to its diastereomers such as menthyl acetate, neomenthyl acetate, and neoisomenthyl acetate.

Historical Perspectives in this compound Research

Early research involving this compound was often a consequence of broader investigations into the synthesis and separation of menthol (B31143) isomers, which have been of significant commercial interest for over a century. th-koeln.deresearchgate.net The hydrogenation of compounds like thymol (B1683141) or piperitone (B146419) historically produced a mixture of up to eight menthol stereoisomers, including isomenthol. leffingwell.comcsir.co.za Subsequent separation or derivatization of these mixtures for the isolation of l-menthol (B7771125) often involved the formation of acetate esters.

A 1960 study detailed a method for preparing isomers of (±)-menthol, noting the synthesis of (±)-isomenthol from (±)-isomenthone. tandfonline.com While this paper focused on the synthesis of the alcohols, the acetylation to form esters like isomenthal acetate was a standard derivative-forming technique for identification and separation. Another study from the same year described the reduction of (+)-menthone enol acetate, which yielded a mix of (–)-menthol and (+)-isomenthol, demonstrating the interconnections between these isomers and their derivatives in early synthetic chemistry. oup.com Pioneering work in the 1960s on the biochemical resolution of menthol isomers also touched upon their esters. For instance, research leading to a 1971 patent by Takasago Perfumery Co. showed that certain microorganisms could selectively hydrolyze racemic menthyl esters, a process that inherently involves the differentiation between esters like menthyl acetate and isomenthyl acetate. leffingwell.comgoogle.com These foundational studies established the chemical and biochemical landscape where this compound was understood primarily as a component within a complex isomeric mixture rather than a standalone target of research.

Current Research Landscape and Gaps for this compound

Contemporary research on this compound continues to be heavily influenced by the synthesis of menthol, but with a modern focus on green chemistry and biocatalysis. The use of lipases for the stereoselective synthesis of menthol derivatives is a prominent area of investigation. leffingwell.com In these processes, this compound is often a substrate or a byproduct. For example, research into the lipase-catalyzed resolution of racemic menthol mixtures often involves the transesterification of the various isomers with an acyl donor like vinyl acetate. csir.co.zagoogle.com The efficiency and selectivity of these enzymatic reactions are studied in detail, with some processes showing the conversion of isomenthol to isomenthyl acetate. google.com

Recent studies have also identified this compound as a naturally occurring volatile organic compound (VOC) in specific organisms. For the first time, it was identified in the sporophyte stage of the hornwort Leiosporoceros dussii, where it was not present in the gametophyte stage, suggesting a specific biochemical role in that part of the plant's life cycle. researchgate.netulaval.ca It is also recognized as a minor component in the essential oils of various mint species (Mentha spp.), where its concentration can vary depending on the plant's age and specific variety. medicine.dp.uaresearchgate.net

A significant gap in the research is the limited number of studies focusing directly on this compound itself. foodb.ca Much of the available data is generated from research where it is a secondary component in the analysis of complex mixtures, such as in the large-scale production of l-menthol or the chemical profiling of essential oils. google.comresearchtrend.net Consequently, dedicated research into the specific biological activities, sensory properties, and potential applications of pure this compound is lacking when compared to the extensive literature on menthol and menthyl acetate.

Data Tables

Table 1: Comparison of Research Findings on this compound Synthesis

| Method | Precursors | Key Findings/Catalyst | Context of Research | Reference(s) |

| Chemical Reduction | (±)-Isomenthone | Reduction with sodium in aqueous ammonia. | Synthesis of (±)-menthol isomers. | tandfonline.com |

| Enzymatic Hydrolysis | (±)-Isomenthyl acetate | Hydrolysis using microorganisms (Bacillus subtilis var niger, Trichoderma viride). | Stereoselective production of (-)-isomenthol. | google.com |

| Enzymatic Transesterification | (±)-Isomenthol, Vinyl acetate | Lipase (B570770) from Pseudomonas fluorescens (Amano AK) used as a biocatalyst. | Resolution of l-menthol from an eight-isomer mixture. 1.5% of isomenthol was converted to isomenthyl acetate. | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20777-45-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 |

InChI Key |

XHXUANMFYXWVNG-ZMLRMANQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Isomenthol Acetate

Traditional Esterification Pathways

Conventional synthesis of isomenthol (B1236540) acetate (B1210297) primarily relies on well-established esterification reactions, namely acid-catalyzed esterification and acylation with more reactive agents.

Acid-Catalyzed Esterification Mechanisms

The Fischer-Speier esterification is a classic method for producing esters like isomenthol acetate. masterorganicchemistry.com This reaction involves the direct esterification of isomenthol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through a series of reversible steps. masterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. masterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isomenthol. libretexts.org The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This creates a good leaving group, water, which is then eliminated. masterorganicchemistry.comlibretexts.org The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the this compound ester. chemguide.co.uk To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water as it is formed. masterorganicchemistry.com

Acylation with Acyl Chlorides and Anhydrides

A more reactive and often faster method for synthesizing this compound involves the use of acylating agents like acetyl chloride or acetic anhydride (B1165640). crunchchemistry.co.ukpressbooks.pub These reagents are more reactive than carboxylic acids, and their reactions with alcohols are typically not reversible. chemrevise.org

The reaction mechanism is a nucleophilic acyl substitution. crunchchemistry.co.uk The lone pair of electrons on the oxygen of the isomenthol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride. youtube.com This leads to the formation of a tetrahedral intermediate. In the case of acyl chlorides, the chloride ion is an excellent leaving group, and its departure, along with the loss of a proton from the original hydroxyl group, results in the formation of this compound and hydrogen chloride. youtube.com Similarly, with acetic anhydride, the leaving group is a carboxylate ion, leading to the formation of this compound and a molecule of carboxylic acid. youtube.com These reactions are often carried out in the presence of a weak base, like pyridine, to neutralize the acidic byproduct. pressbooks.pub

Biocatalytic Synthesis Approaches

In recent years, biocatalysis has emerged as a "green" and highly selective alternative for the synthesis of flavor and fragrance esters, including this compound. nih.gov

Lipase-Mediated Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that have proven to be highly effective catalysts for the synthesis of esters. researchgate.net They can catalyze both esterification and transesterification reactions under mild conditions, often with high regio- and enantioselectivity. nih.govmdpi.com

In lipase-mediated esterification, isomenthol is reacted with acetic acid. For transesterification, an ester such as vinyl acetate or ethyl acetate is used as the acyl donor. researchgate.netscielo.br Transesterification with vinyl acetate is often considered an irreversible reaction because the byproduct, vinyl alcohol, tautomerizes to the more stable acetaldehyde, thus driving the reaction forward. scielo.br

The kinetic mechanism for lipase-catalyzed transesterification often follows a Ping-Pong Bi-Bi mechanism. nih.govnih.gov This involves the initial acylation of the enzyme by the acyl donor, releasing the alcohol portion of the donor, followed by the nucleophilic attack of the primary alcohol (isomenthol) on the acylated enzyme, which releases the final ester product and regenerates the free enzyme. nih.gov

Enzyme Screening and Optimization in this compound Biocatalysis

The efficiency of biocatalytic synthesis is highly dependent on the choice of enzyme and the optimization of reaction conditions. A variety of lipases from different microbial sources, such as Candida, Pseudomonas, and Rhizomucor, have been screened for their effectiveness in synthesizing menthol (B31143) esters. google.comresearchgate.netresearchgate.net For instance, a study on the resolution of racemic menthol found that Candida rugosa lipase (B570770) exhibited selectivity towards different menthol isomers. google.com Another study highlighted the use of Pseudomonas cepacia lipase for the synthesis of phenylethyl acetate in ionic liquids, demonstrating the importance of the reaction medium. researchgate.net

Key parameters that are typically optimized include:

Temperature: Affects both enzyme activity and stability. For example, the synthesis of menthyl acetate saw increased yields as the temperature rose from 20 to 60°C. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to acyl donor can significantly influence the conversion rate. researchgate.net

Water Content: The amount of water in the reaction medium is crucial for lipase activity. nih.gov

Solvent: The choice of organic solvent can impact enzyme performance. researchgate.net

Below is an interactive table summarizing the optimization of various lipase-catalyzed ester syntheses, which can be extrapolated to this compound production.

| Enzyme | Substrates | Optimal Temperature (°C) | Optimal Substrate Ratio | Solvent | Conversion/Yield | Reference |

| Pseudomonas sp. Lipase PS-30 | l-menthol (B7771125), vinyl acetate | 60 | Equimolar | Organic media | ~50% | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Isoamyl alcohol, acetic acid | 30 | 1:2 (acid:alcohol) | Solvent-free | 80% | researchgate.net |

| Candida antarctica Lipase B (Novozym 435) | Cinnamyl alcohol, ethyl acetate | 40 | 1:15 (alcohol:ester) | Solvent-free | 90.06% | nih.gov |

| Pseudomonas cepacia Lipase | 1-phenylethanol, acyl donor | 35 | Not specified | Ionic Liquid | 92.3% | researchgate.net |

Immobilized Enzyme Systems for this compound Production

Various materials have been used as supports for lipase immobilization, including glass beads, diatomaceous earth, macroporous resins, and clays. researchgate.netgoogle.comresearchgate.net The immobilization of Candida rugosa lipase on Maghnite clay, for example, showed a significant improvement in the enantioselectivity for the production of (1R)-(−)-menthyl acetate. researchgate.net Immobilized lipases have been shown to retain a high percentage of their activity even after multiple uses. researchgate.net For instance, one study demonstrated that an immobilized lipase could be recycled 150 times in batch reactions for the production of l-menthyl acetate.

The use of immobilized enzymes in continuous reactor systems, such as packed-bed reactors, offers a promising avenue for the large-scale industrial production of this compound. google.com

Stereoselective Enzymatic Transformations

The precise synthesis of specific stereoisomers, such as this compound, is crucial due to the unique sensory characteristics of each isomer. Enzymatic transformations provide a highly effective method for achieving remarkable stereoselectivity, typically under gentle reaction conditions. Lipases are particularly well-suited for resolving racemic mixtures of menthols through esterification or transesterification reactions.

Enantiomeric Resolution from Isomeric Mixtures

Enzymatic resolution of racemic mixtures is a prevalent technique for producing enantiomerically pure compounds. For isomenthol, this usually entails the selective acylation of one enantiomer from a racemic or diastereomeric mixture, leaving the other enantiomer unreacted. csir.co.za This kinetic resolution is founded on the differing reaction rates of the enantiomers with the enzyme. scirp.orgscirp.org

Lipases, such as those derived from Candida and Pseudomonas species, have proven effective in the stereoselective acylation of menthol isomers. csir.co.zagoogle.com For example, the lipase from Candida antarctica (often immobilized as Novozym 435) is frequently utilized for the acetylation of menthols. scirp.org In a standard procedure, a racemic mixture of menthols is combined with an acyl donor, such as vinyl acetate or acetic anhydride, in the presence of the lipase. csir.co.zamdpi.comresearchgate.net The enzyme will preferentially acylate one enantiomer, enabling the subsequent separation of the resulting ester (this compound) from the unreacted menthol enantiomer. leffingwell.com

Research indicates that the selection of solvent, acyl donor, and temperature can considerably affect both the reaction rate and the enantioselectivity of the process. nih.govmdpi.com The use of vinyl acetate as the acyl donor is often beneficial as it drives the reaction equilibrium toward the product, resulting in higher conversions. csir.co.zaresearchgate.net

| Enzyme Source | Substrate | Acyl Donor | Key Finding |

|---|---|---|---|

| Candida antarctica lipase B (Novozym 435) | Racemic menthol | Vinyl acetate | Demonstrates high enantioselectivity in the acetylation of (-)-menthol. scirp.org |

| Pseudomonas fluorescens lipase (Amano AK) | Eight isomer menthol mixture | Vinyl acetate | Achieved >95% enantiomeric excess of l-menthol at 30% conversion. csir.co.zaresearchgate.net |

| Candida rugosa lipase | Racemic menthol | Methyl (2R)-(+)-2-chloropropanoate | Catalyzes the transformation of only (-)-menthol with excellent diastereomeric excess (>94%). acs.org |

| Thermomyces lanuginosus lipase (Lipozyme TL IM) | (±)-menthol | Vinyl acetate | Obtained (-)-menthyl acetate with 99.3% enantiomeric excess at 34.7% conversion. nih.gov |

Advanced Reaction Systems: Flow Chemistry

The shift from conventional batch processing to continuous flow chemistry marks a notable progression in the synthesis of fine chemicals like this compound. neuroquantology.comamf.ch Flow chemistry presents several benefits in terms of process control, safety, and efficiency. researchgate.netmt.com

Design and Implementation of Continuous Flow Reactors for this compound Synthesis

Continuous flow reactors for synthesizing this compound typically employ a packed-bed design where the catalyst, often an immobilized enzyme or a solid acid, remains stationary. nih.govmdpi.comresearchgate.netoup.com The reactants, isomenthol and an acylating agent dissolved in a suitable solvent, are continuously pumped through the reactor. oup.com

The design of these reactors aims to maximize the interaction between reactants and the catalyst while maintaining uniform flow and temperature distribution. ingentaconnect.com Packed-bed microreactors are particularly beneficial due to their high surface-area-to-volume ratio, which enhances mass and heat transfer. researchgate.net The reactor can be a simple tube packed with the catalyst or may feature more intricate designs with microstructured channels.

Advantages of Flow Chemistry in Reaction Control and Optimization

Flow chemistry offers enhanced control over reaction parameters compared to batch reactors. amf.chmt.com Temperature, pressure, and residence time can be precisely managed, resulting in improved consistency and yield of this compound. amf.ch The small reactor volumes in many flow systems also facilitate rapid heating and cooling, enabling better temperature regulation and minimizing the formation of byproducts. vapourtec.com

Reaction optimization is also more efficient in a flow system. researchgate.net Parameters can be adjusted sequentially, and the output can be analyzed in real-time, allowing for the quick identification of optimal reaction conditions. researchgate.net This is a significant improvement over batch processing, where each experiment requires a distinct setup and workup. The enhanced safety of flow chemistry is another major advantage, as the small quantities of reactants in the reactor at any given time reduce the risks associated with handling potentially hazardous materials. amf.chvapourtec.com

Automation in Flow Chemistry for Enhanced this compound Synthesis Research

The integration of automation with flow chemistry systems has significantly advanced research and development in this compound synthesis. rsc.orgwhiterose.ac.uk Automated systems can manage pumps, heaters, and pressure regulators, enabling unattended operation and the systematic investigation of a broad spectrum of reaction parameters. rsc.org

Automated platforms can be programmed to conduct a series of experiments, varying parameters like flow rate, temperature, and reactant concentrations. rsc.org The reactor's output can be linked with online analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to provide real-time data on conversion and selectivity. This high-throughput experimentation capability greatly shortens the time needed for process development and optimization. thieme-connect.com

Catalytic Systems in this compound Synthesis

The selection of a catalyst is vital for the efficient and selective synthesis of this compound. Both biocatalysts and chemical catalysts have been effectively utilized.

Enzymes, especially lipases, are highly effective for stereoselective synthesis, as detailed in section 2.2.2. Their ability to function under mild conditions and with high selectivity makes them a desirable choice for producing specific isomers of this compound. smolecule.com

Solid acid catalysts, such as zeolites and ion-exchange resins, are also commonly used for the esterification of isomenthol. researchgate.net These catalysts are durable, easily separated from the reaction mixture, and can be regenerated and reused, making them well-suited for continuous processes. nih.govrsc.org The acidic sites on the catalyst promote the reaction between the hydroxyl group of isomenthol and the acylating agent. uns.ac.id

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Biocatalysts (Lipases) | Novozym 435 (Candida antarctica lipase B), Pseudomonas cepacia lipase | High stereoselectivity, mild reaction conditions. smolecule.com | Higher cost, potential for denaturation. |

| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5), Ion-exchange resins (e.g., Amberlyst-15), Silicotungstic acid on bentonite. researchgate.net | Robust, reusable, suitable for flow chemistry. nih.govrsc.org | Lower stereoselectivity compared to enzymes, may require higher temperatures. researchgate.net |

Heterogeneous and Homogeneous Catalysis for this compound

The acetylation of isomenthol involves the reaction of its hydroxyl group with an acetylating agent, such as acetic acid or acetic anhydride. This process is typically facilitated by a catalyst to achieve practical reaction rates and high yields.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and mild reaction conditions due to the absence of mass transfer limitations. The most common method for synthesizing acetate esters is the Fischer esterification, which employs a carboxylic acid and an alcohol in the presence of a strong acid catalyst. For this compound, this involves reacting isomenthol with acetic acid using a catalyst like concentrated sulfuric acid.

Lewis acids such as nickel nitrate (B79036) have also been shown to act as effective homogeneous catalysts for the acetylation of alcohols. In a study on the acetylation of 2-naphthol, nickel nitrate in refluxing acetic acid provided excellent yields, demonstrating a simple and efficient protocol that could be applied to the synthesis of this compound. sciencepublishinggroup.comresearchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture, which simplifies their separation from the product and allows for easier recovery and recycling. This is a significant advantage for industrial processes, contributing to more sustainable and economical production.

Solid acid catalysts are a prominent class of heterogeneous catalysts for esterification. Materials such as ion-exchange resins, zeolites, and various metal oxides can effectively catalyze the acetylation of alcohols. For instance, a nano-biocomposite derived from ball-milled seashells has been used as a multifunctional heterogeneous catalyst for the solvent-free synthesis of isoamyl acetate, achieving a 91% yield under optimized conditions. whiterose.ac.uk Similarly, heterogeneous catalysts like molecular sieve 4Å and the polymeric resin Amberlite XAD-16 have been successfully used for the solvent-free acetylation of eugenol, with conversions exceeding 90%. These systems are directly applicable to the synthesis of this compound.

Biocatalysis, particularly using enzymes like lipases, represents a powerful and green form of heterogeneous catalysis, especially when the enzyme is immobilized on a solid support. Lipases can catalyze esterification under mild conditions with high selectivity. The synthesis of flavor esters similar to this compound has been extensively studied using immobilized lipases from sources such as Rhizomucor miehei and Bacillus aerius. nih.govmdpi.com Employing acetic anhydride as the acylating agent in these enzymatic reactions can lead to a significant increase in yield compared to using acetic acid. nih.gov

Below is an interactive data table comparing different catalytic approaches for the synthesis of acetate esters, analogous to this compound.

| Catalyst | Catalyst Type | Reactants | Key Conditions | Reported Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous | Alcohol + Acetic Acid | Reflux | Equilibrium-limited, typically 60-70% | mdpi.com |

| Nickel Nitrate (Ni(NO₃)₂) | Homogeneous | 2-Naphthol + Acetic Acid | Reflux, Acetonitrile | 90% | researchgate.net |

| Ball-milled Seashells | Heterogeneous | Isoamyl Alcohol + Acetic Acid | 98°C, Solvent-free | 91% | whiterose.ac.uk |

| Molecular Sieve 4Å | Heterogeneous | Eugenol + Acetic Anhydride | 60°C, Solvent-free | >98% | |

| Immobilized Rhizomucor miehei Lipase | Heterogeneous (Biocatalyst) | Isoamyl Alcohol + Acetic Anhydride | Ambient Temp., Organic Solvent | >80% | nih.gov |

Novel Catalyst Development for this compound Transformations

Research into the synthesis and transformation of isomenthol and its derivatives continues to drive the development of novel and more efficient catalysts. Key goals include improving yield and selectivity, enhancing catalyst stability and reusability, and designing processes that are more environmentally benign.

A major area of innovation is in the field of biocatalysis. The development of advanced immobilization techniques for lipases has significantly improved their industrial viability. By immobilizing enzymes on supports like silica (B1680970) gels, magnetic nanoparticles, or mesoporous materials, their operational stability and resistance to temperature and solvent effects are enhanced, allowing for repeated reuse without significant loss of activity. mdpi.comnih.gov For example, lipase from Bacillus cereus immobilized on silica retained over 50% of its activity after six cycles of reuse in the synthesis of isopropyl acetate. nih.gov

Solvent engineering is another novel approach used to intensify enzymatic processes. The use of non-conventional solvents such as ionic liquids or deep eutectic solvents, or conducting reactions in solvent-free systems, can improve mass transfer, activate the enzyme, and protect its structural stability, leading to higher yields and production efficiencies. mdpi.comcabidigitallibrary.org

In the broader field of terpene chemistry, highly specialized catalysts are being designed for specific transformations. For instance, the development of confined chiral acid catalysts, such as highly fluorinated imino-imidophosphates, has enabled the highly selective cyclization of neral (B7780846) to isopiperitenol, a precursor to menthol isomers. nih.gov This type of catalyst design, which creates an enzyme-like binding pocket to control reactivity and prevent side reactions, represents a frontier in catalyst development that could be applied to other terpene transformations.

Furthermore, the design of bifunctional catalysts for cascade reactions is a novel strategy relevant to the synthesis of menthol isomers. Catalysts like Ru-MCM-41, which possess both acidic sites for cyclization and metal sites for hydrogenation, allow for multi-step transformations to occur in a single pot. rsc.orgresearchgate.net This approach streamlines synthesis and improves process efficiency. Such catalytic systems could potentially be engineered for transformations involving isomenthol or its acetate derivative.

The following interactive table summarizes recent developments in catalysis relevant to the transformation of isomenthol and related compounds.

| Catalyst System | Innovation Area | Transformation | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| Lipase immobilized on silica gel matrix | Biocatalyst Immobilization | Esterification (Isoamyl Acetate Synthesis) | Enhanced reusability and operational stability; achieved 68% yield. | mdpi.com |

| Solvent-free system with immobilized Rhizopus oryzae lipase | Process Intensification | Transesterification (Isoamyl Acetate Synthesis) | High conversion (95%) achieved, avoiding the use of organic solvents. | cabidigitallibrary.org |

| Confined chiral imino-imidophosphate acid | Advanced Catalyst Design | Cyclization of neral to isopiperitenol | Enzyme-like catalyst prevents product decomposition, enabling a previously challenging transformation. | nih.gov |

| Bifunctional Ru-MCM-41 extrudates | Advanced Catalyst Design | Cascade conversion of citronellal (B1669106) to menthol isomers | Combines cyclization and hydrogenation steps in a continuous reactor, improving process efficiency. | rsc.orgresearchgate.net |

| Ni/H-β-38 extrudates with clay binder | Advanced Catalyst Design | One-pot synthesis of menthol from citral | Development of a robust, shaped catalyst suitable for use in continuous trickle-bed reactors. | acs.org |

Mechanistic and Kinetic Investigations of Isomenthol Acetate Transformations

Reaction Mechanism Elucidation for Esterification

The primary method for synthesizing isomenthol (B1236540) acetate (B1210297) is through the esterification of isomenthol with acetic acid. This reaction typically proceeds via a Fischer esterification mechanism, particularly when an acid catalyst is employed. smolecule.comthermofisher.com

The acid-catalyzed esterification mechanism involves the following steps:

Protonation of the carbonyl oxygen: The carbonyl oxygen of acetic acid is protonated by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack: The hydroxyl group of isomenthol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. thermofisher.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). thermofisher.com

Elimination of water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. thermofisher.com

Deprotonation: The protonated ester is deprotonated to yield isomenthol acetate and regenerate the acid catalyst. libretexts.org

This reaction is reversible, and to drive the equilibrium towards the product (this compound), an excess of one of the reactants, typically the less expensive one, is used. thermofisher.com

Alternatively, enzymatic synthesis using lipases offers a more environmentally friendly approach. smolecule.com In enzymatic esterification, the reaction proceeds through a different mechanism, often involving the formation of an acyl-enzyme intermediate. For instance, in a study on the enzymatic synthesis of isoamyl acetate using Candida antarctica lipase (B570770) B, the reaction was found to occur between the alcohol and acetic anhydride (B1165640), which first produces the ester and acetic acid. The acetic acid then further reacts with the alcohol to produce more ester. taylors.edu.myresearchgate.net

Hydrolytic Degradation Mechanisms of this compound

The hydrolytic degradation of this compound is essentially the reverse of esterification, where the ester is cleaved back into isomenthol and acetic acid in the presence of water. smolecule.com This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: The mechanism is the microscopic reverse of Fischer esterification. The carbonyl oxygen is protonated, followed by the nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The alkoxide then deprotonates the carboxylic acid to form a carboxylate salt and the alcohol (isomenthol).

The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, studies on other esters have shown that degradation is significantly faster under basic conditions. frontiersin.org Forced degradation studies on similar compounds also indicate that hydrolysis is a major degradation pathway under thermal, acidic, and basic stress conditions. pharmtech.com

Transesterification Reaction Pathways of this compound

Transesterification is a process where this compound can react with another alcohol to form a different ester and isomenthol. smolecule.com This reaction is useful for modifying the properties of the ester. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed esterification. masterorganicchemistry.com

Protonation of the carbonyl oxygen of this compound.

Nucleophilic attack by the new alcohol on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and elimination of isomenthol.

Deprotonation to yield the new ester.

Base-Catalyzed Transesterification: This pathway involves the following steps: masterorganicchemistry.com

A nucleophilic alkoxide (from the new alcohol) attacks the carbonyl carbon of this compound.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the isomentholate anion and forming the new ester.

The transesterification reaction is an equilibrium process. To shift the equilibrium towards the desired product, a large excess of the reactant alcohol is often used. masterorganicchemistry.com

Isomerization and Epimerization Processes of this compound Derivatives

Isomenthol itself is one of eight stereoisomers of menthol (B31143). csir.co.za During the synthesis of menthol, epimerization is a key step to increase the yield of the desired isomer. researchgate.net Similarly, derivatives of isomenthol, including this compound, can undergo isomerization or epimerization.

A study has shown the selective epimerization of (+)-isomenthol derivatives to form (+)-menthyl acetate congeners. This process allows for the conversion of a cis-isomer to a more stable trans-isomer without causing racemization. nih.gov This type of stereochemical editing is valuable in synthesizing specific stereoisomers. The isomerization can be influenced by catalysts and reaction conditions. For example, under hydrogenation conditions, epimerization between menthone and isomenthone (B49636) can occur via an enol intermediate, which in turn affects the isomeric composition of the resulting menthols and their acetates. th-koeln.de

The equilibrium concentrations of menthol isomers at 200°C have been reported as follows:

| Isomer | Equilibrium Concentration (%) |

| Menthol | 52-53 |

| Neomenthol (B8682525) | 30-31 |

| Isomenthol | 12-13 |

| Neoisomenthol | 4-5 |

| Data from a study on the catalytic isomerization of menthol isomers. researchgate.net |

Kinetic Modeling of this compound Synthesis and Reactions

Kinetic modeling is essential for understanding and optimizing the synthesis of this compound. While specific kinetic models for this compound are not widely published, models for similar esterification reactions, such as that of isoamyl acetate, provide valuable insights.

For enzymatic esterification, the kinetics can often be described by the Michaelis-Menten model or more complex models that account for substrate inhibition. In a study on the enzymatic synthesis of isoamyl acetate, a kinetic model was developed based on a two-step reaction involving acetic anhydride and isoamyl alcohol, followed by the reaction of the resulting acetic acid with isoamyl alcohol. taylors.edu.myresearchgate.net The kinetic constants for these reactions were determined using experimental data. taylors.edu.myresearchgate.net

For esterification via reactive distillation, kinetic models are incorporated into process simulation software like Aspen Plus™ to predict reactor performance. icm.edu.pl These models help in optimizing parameters such as feed tray location, reflux ratio, and distillate-to-feed ratio to maximize reactant conversion and product yield. icm.edu.pl The kinetics of the esterification of acetic acid with isoamyl alcohol have been studied in a batch reactor and used for the simulation of a reactive distillation process, showing good agreement between the model predictions and experimental data. icm.edu.pl

A study on the heterogeneously catalyzed epimerization of neomenthol and isomenthol derived a reaction model with kinetic and thermodynamic parameters for industrial conditions, which can be used to optimize both batch and continuous processes. researchgate.net

Stereochemical and Conformational Analysis of Isomenthol Acetate and Its Derivatives

Absolute Configuration Determination Methodologies

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at each chiral center is a cornerstone of stereochemistry. wikipedia.orgacs.org For molecules like isomenthol (B1236540) acetate (B1210297), a variety of experimental and computational techniques are employed to unambiguously assign the (R) or (S) descriptor to each stereocenter according to the Cahn-Ingold-Prelog priority rules. wikipedia.orgyale.edu

Common methodologies include:

X-ray Crystallography: This is often considered the definitive method for determining absolute configuration. wikipedia.orgpurechemistry.org It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. purechemistry.org This technique provides a three-dimensional electron density map, revealing the exact spatial coordinates of each atom, provided a suitable crystal can be grown. wikipedia.orgpurechemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, determining absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents. purechemistry.orgsioc-journal.cn By reacting the alcohol precursor (isomenthol) with a CDA, such as Mosher's acid (MTPA) or 1-fluoroindan-1-carboxylic acid (FICA), a mixture of diastereomeric esters is formed. jst.go.jp The different spatial environments in these diastereomers lead to observable differences in the NMR chemical shifts (Δδ values), which can be correlated to the absolute configuration of the original alcohol. jst.go.jp

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with spectra simulated using high-level ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer, the absolute configuration can be reliably assigned. researchgate.net This method has been successfully used to discriminate between the four diastereomeric menthols. researchgate.net

Optical Rotation: While measuring the rotation of plane-polarized light is a fundamental characteristic of chiral molecules, it is not an absolute method on its own. wikipedia.org However, comparing the specific rotation of an unknown sample to that of a known standard can confirm its identity and enantiomeric purity. tandfonline.com Furthermore, computational calculations of optical rotation for different conformers can support configurational analysis when combined with other experimental data. mpg.de

Table 1: Methodologies for Absolute Configuration Determination

| Method | Principle | Application to Isomenthol Acetate | Reference(s) |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to produce a 3D electron density map. | Provides definitive structural proof if a suitable single crystal of the derivative can be obtained. | wikipedia.orgpurechemistry.org |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with a CDA (e.g., MTPA, FICA) leads to distinct and predictable NMR chemical shift differences (Δδ). | The alcohol precursor (isomenthol) is derivatized, and the resulting 1H-NMR spectra are analyzed to assign configuration. | jst.go.jpsioc-journal.cn |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light, which is unique for each enantiomer. | The experimental VCD spectrum is compared to DFT-calculated spectra of known configurations of menthol (B31143) diastereomers. | researchgate.net |

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring in this compound

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair form. libretexts.orgwikipedia.org In substituted cyclohexanes like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org

The dynamic interconversion between two chair conformations, known as a "ring flip," causes axial substituents to become equatorial and vice versa. masterorganicchemistry.com The equilibrium between these two chair forms is determined by the steric strain associated with the substituents. libretexts.org Generally, conformations where bulky substituents occupy the more spacious equatorial positions are energetically favored to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org The preference for the equatorial position is quantified by the A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org

For isomenthol, the substituents are arranged with the methyl group in an equatorial position, the hydroxyl group in an axial position, and the isopropyl group in an equatorial position (1e, 3a, 4e configuration). cdnsciencepub.com However, gas-phase studies have shown that isomenthol can exist as a mixture of two stable conformers: one with the isopropyl and hydroxyl groups in the equatorial position and another with both in the axial position. researchgate.net Studies in solution also indicate conformational averaging. mpg.de Upon acetylation, the bulky acetate group replaces the hydroxyl group. In the most stable chair conformation of this compound, the methyl and isopropyl groups are equatorial, while the acetate group is axial. This arrangement leads to significant 1,3-diaxial strain, making it less stable than its diastereomer, menthyl acetate, where all three groups are equatorial. cdnsciencepub.com

Table 2: Conformational Equilibrium of Isomenthol

| Phase | Conformer 1 (aee) | Conformer 2 (eaa) | Method | Reference(s) |

|---|---|---|---|---|

| Gas Phase (165 °C) | 63 ± 30% | 37 ± 30% | Gas Electron Diffraction | researchgate.net |

Isopropyl and Acetate Group Rotational Isomerism in this compound Systems

In addition to the ring's conformational flexibility, the substituent groups themselves can rotate around the single bond connecting them to the cyclohexane ring. This gives rise to rotational isomers, or rotamers. frontiersin.org The relative energies of these rotamers are influenced by steric interactions with adjacent parts of the molecule.

Isopropyl Group Rotation: The rotation of the C-C bond connecting the isopropyl group to the cyclohexane ring is a key dynamic feature. researchgate.net Computational studies using Density Functional Theory (DFT) and experimental NMR data have been used to analyze the preferred rotamers. mpg.deresearchgate.net For menthol diastereomers, the energy barriers for isopropyl group rotation are typically between 35 and 45 kJ/mol. researchgate.net While dominant rotamers have been identified for menthol and neomenthol (B8682525), NMR data for isomenthol suggest significant conformational averaging among its isopropyl rotamers, making it difficult to pinpoint a single dominant one. mpg.deresearchgate.net

Acetate Group Rotation: The acetate group also exhibits rotational isomerism. Rotational spectroscopy studies on the related menthyl acetate have identified two distinct conformers in the gas phase, differing in the orientation of the acetyl group. researchgate.net The internal dynamics of the methyl top of the acetyl group have also been characterized, providing insight into the rotational barriers of this functional group. researchgate.netresearchgate.net Similar dynamics are expected in this compound, where the spatial orientation of the acetate group influences its interactions with the cyclohexane ring and neighboring substituents.

Table 3: Calculated Rotational Preferences in Menthol Isomers

| Isomer | Group | Preferred Dihedral Angle/Position | Method | Reference(s) |

|---|---|---|---|---|

| Menthol | Isopropyl | +68.4° (gauche) | 13C NMR & DFT | mpg.deresearchgate.net |

| Neomenthol | Isopropyl | +172.5° (anti) | 13C NMR & DFT | researchgate.net |

| Isomenthol | Isopropyl | Conformational Averaging | 3JHH Measurements | mpg.deresearchgate.net |

Diastereomeric Relationships and Interconversion Studies

This compound is one of eight stereoisomers of menthyl acetate. ias.ac.in These isomers are grouped into four pairs of enantiomers: menthol/isomenthol/neomenthol/neoisomenthol. researchgate.net The relationship between any two non-enantiomeric stereoisomers, such as this compound and menthyl acetate, is diastereomeric. researchgate.net Diastereomers have different physical properties (e.g., melting points, boiling points, NMR spectra) and can be separated by standard laboratory techniques like chromatography. researchgate.netresearchgate.net

The stereoisomers of menthol and its derivatives can be interconverted, often through reactions that proceed via an enol or enolate intermediate, which allows for epimerization (inversion of stereochemistry) at a carbon atom adjacent to a carbonyl group. wikipedia.org For example, menthone and its diastereomer isomenthone (B49636) can be interconverted under basic or acidic conditions. wikipedia.org At equilibrium, the mixture favors the more stable menthone, where both the methyl and isopropyl groups are equatorial, over isomenthone, where the isopropyl group is axial in the most stable chair conformation of the precursor ketone. wikipedia.org

Hydrogenation of the corresponding ketones (menthone or isomenthone) can yield the menthol isomers. scentree.co The stereochemical outcome of such reductions depends on the catalyst and reaction conditions. rsc.org For instance, the hydrogenation of (−)-isopulegol over a nickel catalyst is a key step in producing (−)-menthol. rsc.org These interconversion pathways are crucial for the synthesis of specific, desired stereoisomers from more readily available starting materials. google.com

Table 4: Stereochemical Configuration of Menthyl Acetate Diastereomers

| Isomer | C1 (Methyl) | C3 (Acetate) | C4 (Isopropyl) | Relationship to Isomenthyl Acetate |

|---|---|---|---|---|

| Menthyl Acetate | Equatorial | Equatorial | Equatorial | Diastereomer |

| Isomenthyl Acetate | Equatorial | Axial | Equatorial | - |

| Neomenthyl Acetate | Equatorial | Equatorial | Axial | Diastereomer |

Stereochemical Editing and Inversion Strategies for this compound Derivatives

Stereochemical editing refers to the selective inversion of a single stereocenter in a complex molecule without altering the rest of the structure. nih.gov This advanced synthetic strategy is highly valuable for accessing rare or difficult-to-synthesize diastereomers from more abundant ones. nih.gov

Recently, methods have been developed for the epimerization of unactivated C-H bonds, allowing for the direct conversion between diastereomers like isomenthol and menthol derivatives. nih.gov One such strategy involves a hydrogen atom transfer (HAT) cascade. In this process, a catalyst selectively abstracts a hydrogen atom from a specific carbon, which then allows for re-hydrogenation from the opposite, more thermodynamically stable face. nih.gov

This has been demonstrated in the conversion of (+)-isomenthol derivatives to their corresponding (+)-menthyl acetate congeners. nih.gov In this reaction, the less stable diastereomer (isomenthyl derivative with an axial acetate precursor) is isomerized to the more stable diastereomer (menthyl derivative with an equatorial acetate precursor), effectively inverting the stereochemistry at the C3 position. nih.gov This type of reaction allows chemists to "edit" a molecule's stereochemistry post-synthesis, providing a powerful tool for overcoming substrate-controlled selectivity and accessing the full range of a molecule's stereoisomers. nih.gov

Table 5: Example of Stereochemical Editing of an Isomenthol Derivative

| Starting Material | Product | Key Transformation | Significance | Reference(s) |

|---|---|---|---|---|

| (+)-Isomenthol derivative (16a) | (+)-Menthyl acetate congener (16b) | Isomerization of C3 stereocenter | Conversion of a less stable diastereomer to the more stable form via C-H epimerization. | nih.gov |

Advanced Spectroscopic Characterization Techniques for Isomenthol Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like isomenthol (B1236540) acetate (B1210297). It provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis of Isomenthol Acetate

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons closer to the electronegative oxygen atom of the acetate group are shifted downfield (to a higher ppm value). utah.edu The integration of the peak areas corresponds to the number of protons giving rise to the signal. asdlib.org Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, such as doublets, triplets, or more complex patterns. libretexts.org The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and is crucial for determining the relative stereochemistry of the molecule. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which minimizes signal overlap. libretexts.org The chemical shift of a carbon atom is influenced by factors such as hybridization and the presence of electronegative substituents. libretexts.org For example, the carbonyl carbon of the acetate group appears significantly downfield.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-171 |

| CH-O | ~4.7-4.8 | ~74-75 |

| CH-isopropyl | ~1.6-1.7 | ~47-48 |

| CH-methyl | ~1.4-1.5 | ~34-35 |

| CH₂ (ring) | ~1.0-2.1 | ~22-40 |

| CH₃ (acetate) | ~2.0 | ~21 |

| CH₃ (ring) | ~0.9 | ~22 |

| CH₃ (isopropyl) | ~0.8-0.9 | ~16-21 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. sigmaaldrich.com

The analysis of coupling constants in the ¹H NMR spectrum is critical for confirming the stereochemistry of this compound. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. libretexts.org This allows for the determination of the relative orientations of the substituents on the cyclohexane (B81311) ring.

Application of Benchtop NMR for Reaction Monitoring and Kinetic Studies of this compound

The advent of compact, high-performance benchtop NMR spectrometers has made it possible to monitor chemical reactions in real-time, directly in the laboratory or even in a fume hood. researchgate.netchromatographytoday.com These instruments, operating at lower magnetic field strengths than traditional high-field NMRs, are well-suited for studying the kinetics of reactions such as the synthesis of this compound, for example, through the esterification of isomenthol. magritek.comoxinst.com

By acquiring spectra at regular intervals, one can follow the disappearance of reactant signals and the appearance of product signals. chromatographytoday.com This allows for the determination of reaction rates and the identification of any reaction intermediates. The ability to operate in a flow-through mode also enables the continuous monitoring of reactions in flow reactors. osf.io

Quantitative NMR for Reaction Progress and Product Analysis of this compound

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte in a solution. asdlib.org Unlike many other spectroscopic methods, NMR can be inherently quantitative, provided that certain experimental parameters are carefully controlled. asdlib.org The integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal and its molar concentration. asdlib.org

In the context of this compound, qNMR can be used to:

Determine the purity of a sample.

Quantify the yield of a synthesis reaction.

Analyze the composition of a mixture of isomers.

By using an internal standard of known concentration, the absolute amount of isomenthorl acetate in a sample can be accurately determined. asdlib.org

Low-Temperature NMR for Conformational Studies of this compound

The cyclohexane ring in this compound can exist in different chair conformations that are in rapid equilibrium at room temperature. researchgate.net By lowering the temperature of the NMR experiment, it is possible to slow down this conformational exchange to a rate that is slow on the NMR timescale. unibas.itauremn.org.br

At low temperatures, separate signals for each conformer may be observed, allowing for the determination of their relative populations and the energy barrier for the conformational inversion. unibas.it This provides valuable insight into the conformational preferences of the molecule, which are influenced by the steric interactions between the substituents on the cyclohexane ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile compounds like this compound in complex mixtures. researchgate.net

In the mass spectrometer, this compound is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a characteristic manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The mass spectrum is a plot of the relative abundance of these fragments versus their m/z values.

The fragmentation pattern of this compound is influenced by its structure. Common fragmentation pathways include the loss of the acetyl group, the loss of the isopropyl group, and rearrangements of the cyclohexane ring. Analysis of these fragments helps to confirm the identity of the compound.

Interactive Data Table: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 138 | [M - CH₃COOH]⁺ |

| 123 | [M - CH₃COOH - CH₃]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The relative intensities of the fragments can vary depending on the instrument and experimental conditions.

Elucidation of Fragmentation Pathways and Mechanisms of this compound

The fragmentation of this compound in mass spectrometry is governed by the principles of bond cleavage influenced by the location of the initial charge and the relative stability of the resulting fragments. As an ester, its fragmentation pathways are predictable and provide significant structural information. The primary mechanisms involve cleavages adjacent to the carbonyl group and the loss of neutral molecules.

Upon ionization, the molecular ion (M⁺˙) of this compound (m/z 198) is formed. This radical cation is energetically unstable and undergoes fragmentation through several key pathways:

Loss of the Acetoxy Group: A common pathway for esters is the cleavage of the C-O bond between the cyclohexane ring and the acetate group. This results in the formation of a cyclohexyl-type cation at m/z 139 and a neutral acetoxy radical.

Loss of Acetic Acid: A characteristic fragmentation for acetates is the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da). ugto.mx This rearrangement reaction typically involves the transfer of a hydrogen atom from the cyclohexane ring to the acetate moiety, leading to the formation of a radical cation with m/z 138. ugto.mx This ion corresponds to the menthene radical cation and is often a prominent peak in the spectrum.

Formation of the Acylium Ion: Alpha-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the ring oxygen results in the formation of a stable acylium ion (CH₃CO⁺) at m/z 43. This is a very common and often abundant fragment for acetate esters. libretexts.org

Ring Fragmentation: The cyclohexyl fragment (m/z 139) or the menthene radical cation (m/z 138) can undergo further fragmentation. This includes the loss of alkyl groups, such as the isopropyl group (43 Da) or methyl group (15 Da), leading to a series of smaller fragment ions that are characteristic of the substituted cyclohexane structure.

These fragmentation processes, occurring in competition, generate a unique mass spectrum that serves as a fingerprint for the identification of this compound. libretexts.orgacdlabs.com

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Origin |

|---|---|---|

| [C₁₂H₂₂O₂]⁺˙ | 198 | Molecular Ion (M⁺˙) |

| [C₁₀H₁₉]⁺ | 139 | Loss of acetoxy radical (•OCOCH₃) |

| [C₁₀H₁₈]⁺˙ | 138 | Loss of neutral acetic acid (CH₃COOH) |

Electron Impact (EI) and Chemical Ionization (CI) Studies

Electron Impact (EI) and Chemical Ionization (CI) are two distinct ionization methods in mass spectrometry that provide complementary information for structural elucidation.

Electron Impact (EI) Ionization: EI is a "hard" ionization technique where the sample molecule is bombarded with high-energy electrons (typically 70 eV). waters.comazom.com This high energy input causes significant and complex fragmentation of the molecule. acdlabs.com For this compound, an EI spectrum would display a multitude of fragment ions corresponding to the pathways described in the previous section. The molecular ion peak at m/z 198 would likely be of low intensity or even absent due to the extensive fragmentation. azom.comjordilabs.com The primary advantage of EI is that the resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries for confident compound identification. azom.com The base peak (most intense peak) in the EI spectrum of an acetate is often the acylium ion at m/z 43. libretexts.org

Chemical Ionization (CI) Ionization: CI is a "soft" ionization technique that imparts much less energy to the analyte molecule, resulting in minimal fragmentation. researchgate.netwikipedia.org In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule in a gentler process. waters.com This typically forms a protonated molecular ion, [M+H]⁺. waters.comwikipedia.org For this compound, a CI spectrum would be much simpler than an EI spectrum, dominated by an intense peak at m/z 199 ([C₁₂H₂₂O₂ + H]⁺). This clearly confirms the molecular weight of the compound, which can be ambiguous in EI spectra where the molecular ion is weak or missing. azom.com While providing less detailed structural information from fragmentation, CI is crucial for unambiguous molecular weight determination. jordilabs.com

Table 2: Comparison of EI and CI for this compound Analysis

| Feature | Electron Impact (EI) | Chemical Ionization (CI) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) azom.com | Low (Soft Ionization) researchgate.net |

| Fragmentation | Extensive and complex acdlabs.com | Minimal wikipedia.org |

| Molecular Ion | M⁺˙ (m/z 198), often weak or absent jordilabs.com | [M+H]⁺ (m/z 199), typically strong azom.com |

| Primary Use | Structural elucidation via fragmentation patterns and library matching. azom.com | Unambiguous determination of molecular weight. jordilabs.com |

| Key Adduct | Radical Cation (M⁺˙) waters.com | Protonated Molecule ([M+H]⁺) waters.com |

Gas-Phase Electron Diffraction for Structural Parameters of this compound

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in their free state, devoid of intermolecular forces present in condensed phases. wikipedia.org While a specific GED study for isomenthorl acetate was not found, extensive research on its parent alcohol, isomenthol, provides the fundamental structural parameters for the core cyclohexane ring and its substituents.

A study by Egawa et al. determined the molecular structure of isomenthol using GED, revealing that it exists as a mixture of two stable conformers in the gas phase. researchgate.net The most abundant conformer (63 ± 30%) is the one where the isopropyl and hydroxyl groups are in equatorial positions, which is the expected lowest energy conformation. The addition of an acetate group would primarily alter the parameters around the C-O bond, but the fundamental structure of the cyclohexane ring would be largely preserved. The determined structural parameters for the main conformer of isomenthol provide a robust foundation for the structure of this compound. researchgate.net

Table 3: Selected Structural Parameters of Isomenthol (Main Conformer) from Gas-Phase Electron Diffraction

| Parameter | Value (rg and ∠α) | Description |

|---|---|---|

| r(C−C) | 1.538 (1) Å | Average carbon-carbon bond length |

| r(C−O) | 1.427 (13) Å | Carbon-oxygen bond length |

| r(C−H) | 1.112 (3) Å | Average carbon-hydrogen bond length |

| ∠C−C−Cring | 112.6 (25)° | Average angle within the cyclohexane ring |

| ∠C−C−Cexo | 111.5 (9)° | Average exocyclic carbon-carbon-carbon angle |

| ∠C−C−O | 109.0 (17)° | Carbon-carbon-oxygen bond angle |

| φ | −63 (17)° | Torsional angle around the Cring−Cisopropyl bond |

(Data sourced from Egawa et al. researchgate.net)

Broadband Fourier-Transform Microwave Spectroscopy for Conformational Landscapes

Broadband Fourier-transform microwave (FTMW) spectroscopy is an exceptionally precise technique for exploring the conformational landscape of molecules in the gas phase. frontiersin.orgnih.gov It allows for the unambiguous identification of different stable conformers and the determination of their rotational constants, from which highly accurate structures can be derived. mpg.de

While a dedicated study on this compound is not available, research on the closely related menthyl acetate has been conducted. researchgate.net In that work, two distinct conformers of menthyl acetate were observed in the broadband rotational spectrum. researchgate.net The lowest energy conformer was structurally characterized through the analysis of its ¹³C isotopologues. This demonstrates the capability of the technique to differentiate and characterize subtle structural isomers.

For this compound, the orientation of the methyl, isopropyl, and acetate groups can lead to several possible chair conformations. The key difference from menthyl acetate is the axial versus equatorial position of the methyl group, which would significantly alter the conformational energies and rotational constants. A FTMW spectroscopy study of this compound would be able to precisely measure these constants for each populated conformer, providing definitive information on its three-dimensional structure and the relative energies of its conformers in the gas phase. The data from such an experiment would resemble the table below.

Table 4: Example Spectroscopic Constants for the Two Conformers of Menthyl Acetate from FTMW Spectroscopy

| Parameter | Conformer 1 (m_eq_1_II) | Conformer 2 (m_eq_1_III) |

|---|---|---|

| A (MHz) | 1488.9398 | 1797.108 |

| B (MHz) | 536.5705 | 487.893 |

| C (MHz) | 449.0065 | 425.210 |

| Relative Energy (kJ/mol) | 0 | 1.9 |

(Data sourced from Pinacho et al. researchgate.net)

Computational Chemistry and Theoretical Modeling of Isomenthol Acetate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of isomenthol (B1236540) acetate (B1210297). dergipark.org.trnorthwestern.edu These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. northwestern.edu For molecules in the terpene family, methods like DFT with functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

These calculations yield critical electronic parameters that govern the molecule's reactivity and interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E

| Quantum Chemical Parameter | Description | Typical Application for this compound |

| E | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicting sites susceptible to electrophilic attack. |

| E | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicting sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessing the kinetic stability of the molecule. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Understanding solubility and intermolecular forces. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Quantifying the molecule's stability. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Evaluating the nature of chemical bonds and interactions. |

This table outlines the quantum chemical parameters that would be calculated for this compound to understand its electronic properties and reactivity, based on standard computational methodologies.

Potential Energy Surface Mapping and Conformational Analysis

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of its substituents mean that this compound can exist in multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. libretexts.org This is achieved by mapping the molecule's potential energy surface (PES), which represents the potential energy as a function of its geometric coordinates. nih.govfrontiersin.org

For cyclohexane derivatives like isomenthol, computational studies have shown that the chair conformation is the most stable. nih.gov The relative stability of different conformers is determined by the steric and electronic effects of the substituents—in this case, the methyl, isopropyl, and acetate groups. The lowest energy conformation is typically one where the bulky substituents occupy equatorial positions to minimize steric hindrance (unfavorable interactions between atoms). nih.govnih.gov By performing relaxed PES scans, where specific dihedral angles are systematically varied and the energy is minimized at each step, researchers can locate the energy minima (stable conformers) and the saddle points (transition states) connecting them. researchgate.net This analysis is crucial for understanding which conformations of this compound will be most populated at equilibrium and how readily the molecule can interconvert between them. frontiersin.org

Molecular Dynamics Simulations in this compound Research

While quantum chemical calculations provide a static picture of a molecule's preferred structures, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and transport properties. researchgate.net

In the context of this compound, MD simulations could be employed to study its behavior in different environments, such as in aqueous solution or interacting with a biological membrane. researchgate.net These simulations can reveal how the molecule's conformation changes in response to its surroundings and how it interacts with solvent molecules or other solutes. rsc.org For instance, MD has been used to study the clustering and dynamics of other terpenoids in mixtures and their interactions with polymers that could act as drug carriers. researchgate.netresearchgate.net Such simulations provide a molecular-level understanding of properties like solubility, diffusion, and the formation of intermolecular complexes, which are essential for applications in flavor science, cosmetics, and pharmaceuticals. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR coupling constants) for this compound

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure and conformation. sdu.dk Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for characterizing stereoisomers like this compound. However, the NMR spectra of such molecules can be complex due to overlapping signals. mdpi.com

Theoretical calculations can predict NMR chemical shifts and, crucially, spin-spin coupling constants (J-couplings). nih.gov These J-coupling values are highly sensitive to the geometry of the molecule, particularly the dihedral angles between coupled nuclei. nih.govnih.gov By calculating these parameters for different low-energy conformers (identified through PES mapping), scientists can determine which conformation best matches the experimental NMR data. mdpi.com DFT methods are commonly used for these predictions, and the accuracy can be improved by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). sdu.dk This predictive power is essential for the unambiguous structural assignment and conformational analysis of complex molecules like this compound. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States Relevant to this compound

Theoretical chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the reaction pathway on a potential energy surface, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, the high-energy transition states that control the reaction rate. rsc.org

For this compound, this approach could be used to investigate various reactions, such as its synthesis via the acetylation of isomenthol or its degradation under different conditions. For example, a detailed computational study on the atmospheric degradation of menthol by hydroxyl radicals successfully identified the most favorable reaction pathways, the transition state structures, and the associated activation energies. researchgate.net The study determined that hydrogen abstraction from the isopropyl group was the most energetically favorable initial step. researchgate.net A similar methodology could be applied to this compound to predict its reactivity, reaction kinetics, and the potential products of its transformation, providing fundamental insights into its chemical stability and reaction profile. rsc.org

Sustainable Chemistry Principles in Isomenthol Acetate Production Research

Atom Economy and Waste Minimization in Isomenthol (B1236540) Acetate (B1210297) Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product, generating no waste. In the context of isomenthol acetate synthesis, this principle encourages the development of addition reactions over substitution or elimination reactions, which inherently produce byproducts. rsc.org

Waste minimization is a closely related principle that encompasses not only the reduction of byproducts but also the minimization of all waste streams associated with the production process. texas.govwastebits.com This includes waste from solvents, catalysts, and purification steps. Strategies for waste minimization in this compound production include:

Source Reduction: Eliminating or reducing waste generation at the source by optimizing reaction conditions and using more efficient catalysts. texas.gov

Recycling: Reclaiming and reusing unreacted starting materials and solvents. texas.govosti.gov

Research into the synthesis of related acetate esters has highlighted the importance of these principles. For example, in the synthesis of isoamyl acetate, traditional methods using sulfuric acid as a catalyst generate significant waste and pose corrosion issues. google.com In contrast, modern approaches utilizing solid acid catalysts or enzymatic processes demonstrate improved atom economy and reduced waste. google.comresearchgate.net Similarly, the production of cellulose (B213188) acetate is being explored using more sustainable methods to reduce its environmental impact. researchgate.net

Table 1: Comparison of Synthetic Strategies for Acetate Esters and their Environmental Impact

| Synthetic Strategy | Catalyst | Key Advantages | Key Disadvantages | Relevance to this compound |

|---|---|---|---|---|

| Traditional Esterification | Sulfuric Acid | Inexpensive | High waste, corrosion, environmental pollution google.com | Highlights the need for greener alternatives. |

| Catalytic Distillation | Acid Exchange Resin | Energy saving, simplified operation, reduced waste google.com | Requires specific equipment | A potential energy-efficient route. |

| Enzymatic Synthesis | Lipase (B570770) | High selectivity, mild conditions, "natural" product perception researchgate.netresearchgate.net | Higher catalyst cost, longer reaction times | A green and highly specific method. |

| Heterogeneous Catalysis | Zeolites, Sulfonated Carbon | Catalyst reusability, solvent-free options, high yields longdom.orgrsc.org | Catalyst deactivation can be an issue | Promising for developing robust and recyclable systems. |

Use of Environmentally Benign Solvents and Solvent-Free Systems for this compound Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and pollution. springerprofessional.deresearchgate.net Green chemistry promotes the use of environmentally benign solvents, which are non-toxic, biodegradable, and derived from renewable resources. springerprofessional.degoogle.com For this compound synthesis, research is moving away from traditional volatile organic compounds (VOCs) towards greener alternatives.

Solvent-free synthesis represents the ideal scenario, where the reaction proceeds without any solvent, thereby eliminating solvent-related waste and simplifying product purification. acs.org Several studies on the synthesis of other acetate esters have demonstrated the feasibility and benefits of solvent-free systems. For instance, the synthesis of isoamyl acetate has been successfully achieved under solvent-free conditions using a heterogeneous catalyst, resulting in high yields and an environmentally friendly process. whiterose.ac.uknih.gov Similarly, the enzymatic synthesis of eugenyl acetate has been optimized in a solvent-free system, showcasing high conversion rates and the potential for catalyst recycling. longdom.org

The enzymatic synthesis of isoamyl acetate has also been studied in a solvent-free system using Candida antarctica Lipase-B (CALB), highlighting the potential for producing flavor esters through a biocatalytic route without the need for organic solvents. researchgate.net These examples provide a strong precedent for the development of solvent-free synthetic routes for this compound.

Table 2: Environmentally Benign Solvents and Their Potential Application in this compound Synthesis

| Solvent Type | Examples | Advantages | Potential Application in this compound Synthesis |

|---|---|---|---|